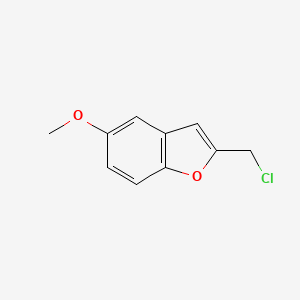

2-(Chloromethyl)-5-methoxy-1-benzofuran

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWHSCUFBASVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652798 | |

| Record name | 2-(Chloromethyl)-5-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933786-82-4 | |

| Record name | 2-(Chloromethyl)-5-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and General Strategy

The synthesis of 2-(chloromethyl)-5-methoxy-1-benzofuran typically begins with a suitably substituted benzofuran precursor, such as 5-methoxy-2-methyl-1-benzofuran derivatives or 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid derivatives. The key step involves selective chlorination at the methyl group adjacent to the benzofuran ring to introduce the chloromethyl functionality.

Chlorination of 5-Methoxy-2-methyl-1-benzofuran Derivatives

2.1 Reaction with Chlorine Gas (Cl₂)

- Procedure: The reaction involves treating 5-methoxy-2-methyl-1-benzofuran derivatives with chlorine gas under controlled conditions.

- Outcome: This reaction yields a mixture of chlorinated products, including substitution at the benzofuran ring (positions C4 and C6) and chlorination of the methyl group to form this compound derivatives.

- Example: Methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylate was obtained as a white powder with 30% yield and melting point 121–122 °C.

- Characterization: The product was confirmed by ^1H-NMR showing characteristic peaks at 7.55 ppm (aromatic proton), 7.22 ppm (chloromethyl proton), and 3.85 ppm (methoxy group).

2.2 Reaction with N-Chlorosuccinimide (NCS) or Other Chlorinating Agents

- While specific details on NCS chlorination are less documented for this compound, similar halogenation methods using NBS (N-bromosuccinimide) for bromination suggest that NCS could be employed under analogous conditions with radical initiators (e.g., benzoyl peroxide) to selectively chlorinate the methyl group.

- Reaction conditions typically involve reflux in an inert solvent such as carbon tetrachloride or chloroform for several hours, followed by purification via column chromatography.

Alternative Synthetic Routes and Functional Group Transformations

3.1 Methylation of Hydroxy Precursors

- The precursor 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid can be methylated using dimethyl sulfate in the presence of potassium carbonate in acetone under reflux for 48 hours to yield methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.

- This methylated intermediate serves as a substrate for subsequent chlorination steps.

Reaction Conditions and Yields Summary

| Step | Reagents/Conditions | Product Description | Yield (%) | Notes |

|---|---|---|---|---|

| Methylation | 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, K₂CO₃, (CH₃O)₂SO₂, acetone, reflux 48 h | Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Not specified | Precursor for chlorination |

| Chlorination with Cl₂ | Cl₂ gas, controlled temperature | Methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylate | 30 | Mixture of ring and methyl chlorination |

| Bromination with NBS | NBS, benzoyl peroxide, CCl₄, reflux 8 h | Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate | 70 | Analogous method for bromination |

| Amination after halogenation | Amine, K₂CO₃, acetone, reflux 16–24 h | Aminoalkyl derivatives | 60 (example) | For further functionalization |

Structural Characterization

- Nuclear Magnetic Resonance (NMR): ^1H-NMR spectra confirm the presence of chloromethyl protons typically appearing as singlets around 7.2 ppm, aromatic protons near 7.5 ppm, and methoxy protons near 3.8 ppm.

- Elemental Analysis: Carbon and hydrogen content closely match calculated values, confirming purity.

- X-ray Crystallography: Single crystal X-ray diffraction has been performed for related intermediates, confirming molecular geometry and substitution patterns on the benzofuran ring.

Comparative Notes on Preparation

- Chlorination using Cl₂ tends to produce a mixture of chlorinated products, requiring careful purification.

- Bromination with NBS is more selective and higher yielding for analogous bromomethyl derivatives, suggesting that chlorination conditions may be optimized similarly.

- Methylation of hydroxy precursors is a reliable preparatory step to protect and activate the benzofuran ring for subsequent halogenation.

- Amination post-halogenation allows for further derivatization, expanding the compound’s utility.

Research Findings and Practical Implications

- The preparation of this compound is well-established via halogenation of methyl-substituted benzofuran derivatives.

- Yield optimization remains a challenge, particularly in controlling regioselectivity during halogenation.

- The methodologies provide versatile intermediates for pharmaceutical synthesis, including potential use in drug development.

- Analytical techniques such as NMR, elemental analysis, and X-ray crystallography are essential for verifying structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-methoxy-1-benzofuran undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: The compound can undergo reduction reactions to remove the chloromethyl group or reduce the benzofuran ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Products include azido, thiocyanato, and amino derivatives of 5-methoxybenzofuran.

Oxidation: Products include 5-methoxybenzofuran-2-carboxylic acid and 5-methoxybenzofuran-2-aldehyde.

Reduction: Products include 5-methoxybenzofuran and 2-methyl-5-methoxybenzofuran.

Scientific Research Applications

Overview

2-(Chloromethyl)-5-methoxy-1-benzofuran is a synthetic compound characterized by a benzofuran ring with chloromethyl and methoxy substituents. This unique structure contributes to its diverse biological activities, particularly in medicinal chemistry. The compound has garnered attention for its potential applications in anticancer therapies, antimicrobial agents, and agricultural chemicals.

Anticancer Research

The compound exhibits significant anticancer properties, primarily due to the presence of the benzofuran moiety, which is known for its ability to induce apoptosis in cancer cells. Studies suggest that halogenated benzofuran derivatives, including this compound, demonstrate enhanced cytotoxicity against various cancer cell lines.

Mechanism of Action:

- Apoptosis Induction: The compound has been shown to activate apoptotic pathways, leading to cell death in cancerous cells.

- Binding Affinity: The chlorine substituent may enhance binding affinity to biological targets, increasing efficacy against specific cancer types.

Case Study:

Research on related benzofuran derivatives has shown promising results. For instance, compounds structurally similar to this compound have demonstrated IC50 values as low as 0.79 μM against human cervix carcinoma (HeLa) cells, indicating strong anticancer activity.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 0.79 | HeLa |

| 5-Methoxybenzofuran | 1.6 | L1210 |

Antimicrobial Applications

The antimicrobial properties of this compound suggest its potential use as an agricultural fungicide or bactericide. Its structural characteristics allow it to interact with microbial targets effectively.

Mechanism of Action:

- Inhibition of Microbial Growth: Studies indicate that the compound can disrupt cellular processes in bacteria and fungi.

Case Study:

In a comparative study of various benzofuran derivatives, the antimicrobial activity of this compound was evaluated through time-kill assays against common pathogens, demonstrating significant bactericidal effects over time.

Agricultural Chemicals

Given its antimicrobial properties, this compound could be developed into a fungicide or bactericide for agricultural applications. The ability to inhibit microbial growth makes it a candidate for protecting crops from fungal and bacterial infections.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methoxy-1-benzofuran depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophilic center, facilitating nucleophilic substitution. The methoxy group can influence the electronic properties of the benzofuran ring, affecting its reactivity. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-(Chloromethyl)-5-methoxy-1-benzofuran with structurally related benzofuran derivatives, highlighting key substituents and molecular properties:

Key Observations :

- Chloromethyl vs. Methyl : The chloromethyl group in the target compound increases polarity and reactivity compared to the methyl group in 5-Methoxy-2-methylbenzofuran . This substitution may improve binding to biological targets via halogen interactions.

- Halogen Effects : Chlorine (Cl) in the target compound and bromine (Br) in Ethyl 5-bromo-1-benzofuran-2-carboxylate differ in atomic radius and electronegativity, influencing lipophilicity and metabolic stability.

- Functional Group Diversity: Sulfinyl (SOCH₃) and sulfonyl (SO₂) groups in derivatives enhance biological activity through strong electron-withdrawing effects, whereas the methoxy group in the target compound acts as an electron donor.

Physicochemical Properties

- Polarity : The chloromethyl group increases dipole moments compared to methyl-substituted derivatives .

- Stability : Chloromethyl derivatives are less prone to hydrolysis than ester-containing analogues (e.g., Ethyl 5-bromo-1-benzofuran-2-carboxylate ).

- Melting Points : Sulfonyl-substituted benzofurans (e.g., , m.p. 375–376 K) exhibit higher thermal stability due to strong intermolecular interactions.

Biological Activity

2-(Chloromethyl)-5-methoxy-1-benzofuran is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the chloromethyl and methoxy substituents, enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and interactions with various biological targets.

Structural Characteristics

The compound features a benzofuran core with a chloromethyl group at position 2 and a methoxy group at position 5. This configuration is believed to influence its biological activity significantly.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chloromethyl and methoxy groups on benzofuran | Anticancer, antimicrobial |

| 5-Methoxybenzofuran | Methoxy group on benzofuran | Antimicrobial, anticancer |

| 6-Chloro-2-benzofuran | Chlorine substituent at position 6 | Enhanced anticancer activity |

| 5-Bromo-2-benzofuran | Bromine substituent enhances reactivity | Strong anticancer properties |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity . Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The presence of the chloromethyl group is particularly noteworthy as halogenated compounds often show enhanced cytotoxicity compared to their non-halogenated counterparts.

- Mechanism of Action : The compound's mechanism involves interaction with cellular targets that regulate apoptosis pathways. The chloromethyl group may improve binding affinity to these targets, leading to increased efficacy against cancer cells.

-

Case Studies :

- In vitro studies have shown that treatment with this compound results in significant cell death in human ovarian cancer cell lines, with IC50 values indicating potent cytotoxicity .

- Further research on animal models supports these findings, showing tumor growth inhibition upon administration of the compound.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

- Testing Methods : The compound was tested against a range of Gram-positive cocci and Gram-negative rods using standard antimicrobial susceptibility methods. Results indicated that the compound could inhibit bacterial growth effectively at concentrations as low as 512 mg/L .

- Comparative Analysis : When compared to other benzofuran derivatives, this compound showed superior antimicrobial properties, likely due to the electronic effects imparted by the chloromethyl and methoxy groups .

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for optimizing its pharmacological profile.

- Biological Targets : Interaction studies have revealed that this compound engages with several key proteins involved in cell signaling and apoptosis regulation.

- Binding Affinity : The presence of chlorine enhances the compound's ability to bind to these targets, which may explain its increased effectiveness in inducing apoptosis and exerting antimicrobial effects.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-(Chloromethyl)-5-methoxy-1-benzofuran, and how can reaction parameters be optimized?

- Answer : Synthesis typically involves cyclization followed by chloromethylation. For analogous benzofuran derivatives, oxidation of sulfanyl precursors using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K is effective, with purification via column chromatography (hexane-ethyl acetate, 4:1 v/v) yielding 71% purity . Optimization strategies include:

- Temperature control : Maintaining 273 K during reagent addition to minimize side reactions.

- Solvent selection : Dichloromethane ensures solubility of intermediates.

- Stoichiometry : A 2:1 molar ratio of mCPBA to precursor improves yield .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer : Key techniques include:

- Thin-layer chromatography (TLC) : Monitoring reaction progress (Rf = 0.51 in hexane-ethyl acetate 2:1) .

- NMR spectroscopy : ¹H/¹³C NMR identifies methoxy (δ 3.8–4.0 ppm) and chloromethyl (δ 4.5–4.7 ppm) groups.

- X-ray crystallography : Resolves bond angles and planarity (e.g., benzofuran ring deviation <0.006 Å in derivatives) .

Q. What safety protocols are essential when handling chlorinated benzofuran compounds?

- Answer : Critical protocols include:

- PPE : Gloves and goggles to prevent contact with chlorinated intermediates.

- Ventilation : Reactions conducted in fume hoods due to volatile solvents .

- Waste disposal : Segregate chlorinated waste for professional treatment, as specified for similar compounds .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in benzofuran derivatives?

- Answer : X-ray analysis determines bond lengths (e.g., C–Cl = 1.73–1.76 Å) and dihedral angles (e.g., 80.96° between benzofuran and substituent rings). Challenges include:

- Crystal growth : Slow evaporation in diisopropyl ether produces diffraction-quality crystals .

- Hydrogen atom refinement : Riding models (C–H = 0.95–0.98 Å) and AFIX commands optimize methyl group positions .

Q. What intermolecular interactions dominate the solid-state packing of this compound?

- Answer : π-π stacking (centroid separations 3.66–3.77 Å) between benzofuran rings and C–H···O hydrogen bonds stabilize the lattice. For example, in 5-Fluoro-2-methyl analogs, these interactions influence melting points (375–376 K) and solubility .

Q. How do electron-withdrawing substituents influence reactivity in further functionalization?

- Answer : Chlorine and sulfonyl groups increase electrophilicity at adjacent positions. Hammett parameters (σp for –Cl = 0.23, –SO2Ph = 0.68) predict reactivity trends, enabling regioselective substitutions (e.g., nucleophilic attack at chloromethyl groups) .

Q. How can researchers address spectral data discrepancies during structural characterization?

- Answer : Strategies include:

- Cross-validation : Compare experimental NMR with DFT calculations.

- Re-purification : Column chromatography (hexane-ethyl acetate gradients) removes impurities .

- Crystallographic analysis : Resolves tautomerism or conformational anomalies .

Q. What strategies optimize regioselectivity in electrophilic substitutions?

- Answer : Methoxy groups direct electrophiles to para positions (C4). Solvent polarity (e.g., HNO3/H2SO4 vs. AcOH) fine-tunes outcomes. For example, nitration of 5-methoxy derivatives predominantly yields C4-nitro products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.